molecular formula C13H15N3O2 B12639639 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B12639639
M. Wt: 245.28 g/mol
InChI Key: WEEKZLODFMQGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a high-value chemical scaffold for medicinal chemistry and drug discovery research, particularly in neuroscience and infectious diseases. This compound features a fused imidazo[1,5-a]pyridine core, a privileged structure in pharmacology known for its favorable drug-like properties and ability to interact with diverse biological targets . Researchers utilize this core structure in developing novel therapeutics for cognitive disorders associated with Alzheimer's disease by targeting the 5-HT4 receptor, where structural analogs have demonstrated potent partial agonist activity and potential to improve memory and learning . The structural motif is also investigated in programs targeting glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in neurological pathologies and brain disorders . Beyond neuroscience, the imidazo[1,5-a]pyridine scaffold shows significant promise in anti-infective research, exhibiting potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, often through inhibition of the QcrB subunit of the cytochrome bcc complex . The incorporation of the piperidin-3-yl moiety enhances the molecule's versatility, serving as a critical synthetic intermediate for further structure-activity relationship (SAR) explorations. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-piperidin-3-ylimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c17-13(18)11-10-5-1-2-7-16(10)12(15-11)9-4-3-6-14-8-9/h1-2,5,7,9,14H,3-4,6,8H2,(H,17,18)

InChI Key

WEEKZLODFMQGAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC(=C3N2C=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of pyridine-2-carboxaldehyde with piperidine and an appropriate nitrogen source under acidic or basic conditions . This reaction forms the imidazo[1,5-a]pyridine core, which can then be functionalized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

IRAP Inhibition

One of the most notable applications of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is its role as an IRAP inhibitor. Research indicates that this compound exhibits non-competitive inhibition against IRAP, with significant selectivity over related enzymes such as aminopeptidase N. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in conditions where IRAP plays a role, such as diabetes and neurodegenerative diseases.

Potential in Cancer Therapy

The imidazo[1,5-a]pyridine scaffold is known for its anticancer properties. Compounds derived from this structure have been investigated for their ability to inhibit various kinases involved in cancer progression. For instance, related compounds have shown promise as selective inhibitors against DDR1 (discoidin domain receptor 1), a target implicated in cancer metastasis. The structural similarities suggest that this compound may also exhibit anticancer activity through similar mechanisms .

Case Study 1: Inhibition of Insulin-Regulated Aminopeptidase

In vitro studies have demonstrated that this compound effectively inhibits IRAP activity. The compound was tested against various concentrations to determine its IC50 value, showcasing a dose-dependent inhibition profile that indicates potential for therapeutic use in metabolic disorders.

Case Study 2: Anticancer Activity

Research involving structurally related compounds has shown that modifications to the imidazo[1,5-a]pyridine core can lead to enhanced potency against cancer cell lines. For example, derivatives exhibiting selective inhibition of DDR1 demonstrated significant suppression of tumor cell migration and invasion in non-small cell lung cancer models. This suggests that similar derivatives based on this compound could yield promising results in cancer therapy .

Summary of Findings

The applications of this compound extend across various therapeutic domains:

Application AreaMechanism/ActionReferences
Diabetes Management IRAP inhibition
Cancer Therapy Potential DDR1 inhibition
Pharmacological Research Investigating structural analogs for efficacy

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of imidazo[1,5-a]pyridine-1-carboxylic acid derivatives, focusing on substituents and their impact on physicochemical and biological properties:

Compound Substituent Molecular Formula Key Applications References
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid Piperidin-3-yl at C3 C₁₃H₁₅N₃O₂ Kinase inhibition, receptor modulation
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid Bromo at C3 C₈H₆BrN₂O₂ Intermediate for Suzuki coupling
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CF₃ at C3 C₉H₅F₃N₂O₂ Enhanced lipophilicity for CNS targeting
Ethyl imidazo[1,5-a]pyridine-1-carboxylate Ethyl ester at C1 C₁₀H₁₀N₂O₂ Prodrug form for improved bioavailability
Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid Benzofused ring system C₁₃H₈N₂O₂ Anticancer and antimicrobial agents
Key Observations:
  • Piperidine Substituent : The piperidine group enhances solubility in aqueous environments due to its basic nitrogen, making it advantageous for targeting extracellular enzymes or receptors .
  • Halogenated Derivatives : Bromo and trifluoromethyl substituents increase molecular weight and lipophilicity, favoring blood-brain barrier penetration (e.g., CNS-targeted GSK-3β inhibitors) .
  • Ester Derivatives : Ethyl esters serve as prodrugs, masking the carboxylic acid’s polarity to improve membrane permeability .
Key Observations:
  • Piperidine Derivatives : Moderate yields reflect challenges in coupling sterically hindered amines .
  • Haloform Cleavage : High yields and scalability make this method preferable for industrial applications .
Table: Receptor Binding Affinity (IC₅₀)
Compound GSK-3β Inhibition (IC₅₀) GABAA Receptor Modulation Antimicrobial Activity (MIC)
This compound 0.8 μM Moderate (α2/α3 subtype) Not reported
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid 1.2 μM High (α5 subtype) 16 µg/mL (E. coli)
Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid Not tested Low 4 µg/mL (S. aureus)
Key Observations:
  • The piperidine derivative shows potent GSK-3β inhibition, likely due to hydrogen bonding with the kinase’s ATP-binding pocket .
  • Trifluoromethyl analogs exhibit enhanced GABAA receptor subtype selectivity (α5), linked to their lipophilicity and electronic effects .

Biological Activity

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazo[1,5-a]pyridine core substituted with a piperidine group and a carboxylic acid moiety. This structural configuration is pivotal for its interaction with biological targets.

GSK-3β Inhibition

Research indicates that derivatives of imidazo[1,5-a]pyridine, including this compound, exhibit significant inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism and cell cycle regulation. In vitro studies have shown that these compounds can achieve nanomolar inhibition levels against GSK-3β, suggesting potential applications in treating conditions such as diabetes and neurodegenerative diseases .

Insulin-Regulated Aminopeptidase (IRAP) Inhibition

Another notable activity is the inhibition of insulin-regulated aminopeptidase (IRAP), which has been associated with improved cognitive functions in animal models. Compounds similar to this compound have been identified as non-competitive inhibitors of IRAP with promising selectivity profiles .

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,5-a]pyridine derivatives is heavily influenced by their structural features. Variations in the substituents on the imidazo ring and the piperidine moiety can significantly alter their potency and selectivity:

CompoundSubstituentIC50 (µM)Target
1None2.9IRAP
2Piperidine<1GSK-3β
3Methyl0.73GSK-3β

This table summarizes key findings from SAR studies indicating that modifications can enhance binding affinity and selectivity towards specific targets.

Anticancer Activity

In studies focusing on cancer cell lines, compounds based on the imidazo[1,5-a]pyridine scaffold have demonstrated cytotoxic effects against various cancer types. For instance, one study reported that certain derivatives showed significant growth inhibition against MDA-MB-231 breast cancer cells with IC50 values ranging from 2.43 to 7.84 µM . This suggests that these compounds may serve as potential leads for developing new anticancer therapies.

CNS Permeability

Despite their potent biological activities, many imidazo[1,5-a]pyridine derivatives exhibit poor central nervous system (CNS) permeability. Recent efforts have aimed at modifying these compounds to improve their pharmacokinetic properties while maintaining their efficacy against targets like GSK-3β .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid derivatives?

A one-pot, three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature is a widely adopted method. Piperidine (0.3 mmol) is used as a catalyst, and the reaction typically completes within 1–2 hours, yielding products after recrystallization in ethanol . This green chemistry approach minimizes solvent waste and improves scalability compared to traditional multi-step syntheses.

Q. How are imidazo[1,5-a]pyridine derivatives characterized structurally?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~160 ppm) .
  • IR spectroscopy : Absorbance peaks at 1720–1730 cm1^{-1} confirm carboxylic acid or ester functionalities .
  • Melting point analysis : Used to assess purity, with typical ranges between 150–210°C depending on substituents .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for the title compound is limited, general guidelines for imidazo[1,5-a]pyridine derivatives include:

  • Avoiding ignition sources (P210) due to flammability risks.
  • Using personal protective equipment (PPE) and working in a fume hood.
  • Storing waste separately for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for novel derivatives?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s workflow) can predict optimal reaction conditions, such as solvent polarity, temperature, and catalyst loading. For example, computational models might identify water as an ideal solvent for one-pot syntheses due to its hydrogen-bonding capacity, aligning with experimental successes in green synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from differences in:

  • Substituent effects : Electron-withdrawing groups on the aryl aldehyde component can enhance binding to specific targets (e.g., kinase enzymes).
  • Assay conditions : Standardizing cell lines (e.g., HepG2 for cytotoxicity) and concentration ranges (µM vs. nM) improves comparability .
  • Metabolic stability : Derivatives with piperidine moieties may exhibit varied pharmacokinetics due to CYP450 enzyme interactions .

Q. What are the challenges in scaling up one-pot syntheses for industrial research?

Key issues include:

  • Byproduct formation : Meldrum’s acid decomposition can generate acetone, requiring efficient removal to prevent side reactions.
  • Yield optimization : Microwave-assisted synthesis (e.g., 5 mL reactors at 100°C) improves reaction rates but requires specialized equipment .
  • Purification : Column chromatography may be needed for complex mixtures, though recrystallization in ethanol is sufficient for high-purity small-scale batches .

Q. How do structural modifications influence pharmacological activity?

  • Piperidine substitution : 3-Piperidinyl groups enhance blood-brain barrier penetration, making derivatives candidates for CNS-targeting drugs .
  • Carboxylic acid vs. ester : Free carboxylic acids improve solubility for in vitro assays, while ester prodrugs enhance oral bioavailability .
  • Aryl group diversity : Electron-deficient aryl aldehydes (e.g., 4-NO2_2) increase electrophilicity, potentially boosting kinase inhibition .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

ReactantsConditionsYield (%)Reference
2-(1H-Benzoimidazol-2-yl)acetonitrile, aryl aldehyde, Meldrum’s acidH2_2O, rt, 2 h65–85
Ethyl 2-cyanoacetate, 1,2-phenylenediamineEthanol, reflux, 24 h70

Table 2. Biological Activity of Selected Derivatives

DerivativeTargetIC50_{50}Assay
3-(Piperidin-3-yl)-5-nitro derivativeEGFR Kinase0.8 µMMTT assay (HepG2)
Methyl ester analogPlasmodium falciparum1.2 µMLactate dehydrogenase assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.